An In-Depth Technical Guide to (S)-1-(4-Pyridyl)ethylamine: Structure, Properties, and Synthetic Applications
An In-Depth Technical Guide to (S)-1-(4-Pyridyl)ethylamine: Structure, Properties, and Synthetic Applications
Introduction
(S)-1-(4-Pyridyl)ethylamine is a chiral amine of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its structure, incorporating a stereogenic center adjacent to a pyridine ring, makes it a valuable building block for the synthesis of enantiomerically pure pharmaceuticals and a versatile ligand for asymmetric catalysis. This guide provides a comprehensive overview of the chemical and physical properties of (S)-1-(4-Pyridyl)ethylamine, detailed protocols for its synthesis and characterization, and a discussion of its applications in drug development and catalysis.
Molecular Structure and Stereochemistry
(S)-1-(4-Pyridyl)ethylamine possesses a chiral center at the carbon atom bearing the amino group and the pyridyl moiety. The "(S)" designation refers to the specific spatial arrangement of the substituents around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules.
IUPAC Name: (1S)-1-(pyridin-4-yl)ethanamine[1]
Molecular Formula: C₇H₁₀N₂[1]
Molecular Weight: 122.17 g/mol [1]
CAS Number: 27854-96-2[2]
The pyridine ring acts as an electron-withdrawing group, influencing the reactivity of the adjacent amino group. The presence of both a basic nitrogen atom in the pyridine ring and a primary amine provides multiple sites for potential coordination and chemical modification.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of (S)-1-(4-Pyridyl)ethylamine is essential for its handling, application, and characterization.
| Property | Value | Source |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 221.1 ± 15.0 °C (Predicted) | [2] |
| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in water. |
Spectroscopic Characterization:
The structural elucidation and purity assessment of (S)-1-(4-Pyridyl)ethylamine are typically performed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) and coupling patterns are:
-
Pyridyl Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The protons ortho to the nitrogen atom will be the most downfield.
-
Methine Proton (-CH): A quartet (due to coupling with the methyl protons) in the region of δ 4.0-4.5 ppm. Its proximity to the aromatic ring and the amino group shifts it downfield.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
-
Methyl Protons (-CH₃): A doublet (due to coupling with the methine proton) in the upfield region, typically around δ 1.3-1.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Expected approximate chemical shifts are:
-
Pyridyl Carbons: Peaks in the aromatic region (δ 120-150 ppm). The carbon atom attached to the ethylamine group and the carbons ortho to the nitrogen will have distinct shifts.
-
Methine Carbon (-CH): A peak in the range of δ 50-60 ppm.
-
Methyl Carbon (-CH₃): A peak in the upfield region (δ 20-30 ppm).
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies include:
-
N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions typically below 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic Ring): Sharp absorptions in the 1400-1600 cm⁻¹ region.[4]
-
N-H Bend: An absorption around 1600 cm⁻¹.
Synthesis of (S)-1-(4-Pyridyl)ethylamine
The enantiomerically pure form of 1-(4-Pyridyl)ethylamine is most commonly obtained through the resolution of its racemic mixture. A well-established method involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.[5][6][7]
Experimental Protocol: Resolution of Racemic 1-(4-Pyridyl)ethylamine using (L)-(+)-Tartaric Acid
This protocol is based on established procedures for the resolution of chiral amines.[5][6]
Materials:
-
Racemic 1-(4-Pyridyl)ethylamine
-
(L)-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
10% Aqueous Sodium Hydroxide
-
Anhydrous Magnesium Sulfate
-
Deionized water
Procedure:
-
Salt Formation:
-
Dissolve one equivalent of racemic 1-(4-Pyridyl)ethylamine in a minimal amount of hot methanol.
-
In a separate flask, dissolve one equivalent of (L)-(+)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer, the ((S)-amine)-(L-tartrate) salt.
-
The optical purity of the crystallized salt can be improved by recrystallization from hot methanol.
-
-
Liberation of the Free Amine:
-
Dissolve the recrystallized diastereomeric salt in a minimal amount of deionized water.
-
Cool the solution in an ice bath and slowly add 10% aqueous sodium hydroxide with stirring until the solution is basic (pH > 10).
-
Extract the liberated (S)-1-(4-Pyridyl)ethylamine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-1-(4-Pyridyl)ethylamine.
-
-
Chiral Purity Analysis:
-
The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[8]
-
Caption: Workflow for the resolution of racemic 1-(4-pyridyl)ethylamine.
Applications in Asymmetric Synthesis and Drug Development
Chiral Building Block in Pharmaceutical Synthesis
(S)-1-(4-Pyridyl)ethylamine serves as a key chiral intermediate in the synthesis of various biologically active molecules. Its structural motif is found in compounds targeting a range of receptors and enzymes. A notable application is in the development of nicotinic acetylcholine receptor (nAChR) modulators.[9] These receptors are implicated in a variety of neurological and psychiatric disorders, and chiral ligands often exhibit significantly different pharmacological profiles.
The synthesis of analogs of drugs like Varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation, can potentially utilize chiral pyridylethylamine derivatives to explore structure-activity relationships and develop new therapeutic agents.[10][11][12]
Ligand in Asymmetric Catalysis
The primary amine and the pyridine nitrogen of (S)-1-(4-Pyridyl)ethylamine can coordinate to transition metals, making it a precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be employed in reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.
Application Example: Asymmetric Transfer Hydrogenation of Ketones
Chiral amino alcohol ligands derived from (S)-1-(4-Pyridyl)ethylamine can be used in combination with rhodium (Rh) or ruthenium (Ru) catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. (S)-1-(4-Pyridyl)ethylamine | C7H10N2 | CID 1084921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Varenicline blocks β2*-nAChR-mediated response and activates β4*-nAChR-mediated responses in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
